trans-3,5-Dimethylpiperidinehydrochloride
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Overview
Description
trans-3,5-Dimethylpiperidinehydrochloride: is a chemical compound with the molecular formula C7H15N.HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-3,5-Dimethylpiperidinehydrochloride typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using a nickel-ruthenium-rhodium-carbon composite catalyst under specific temperature and pressure conditions . The reaction is performed in an organic solvent such as tetrahydrofuran, which can be recycled for continuous use .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-3,5-Dimethylpiperidinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium triethylborohydride is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: The parent amine, 3,5-dimethylpiperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: trans-3,5-Dimethylpiperidinehydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also employed in the synthesis of biologically active molecules .
Medicine: this compound is a key intermediate in the production of various drugs. Its derivatives have shown potential in treating conditions such as hypertension and inflammation .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and resins .
Mechanism of Action
The mechanism of action of trans-3,5-Dimethylpiperidinehydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features.
Piperidine: The parent compound of trans-3,5-Dimethylpiperidinehydrochloride.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trans configuration also contributes to its unique reactivity and applications .
Properties
Molecular Formula |
C7H16ClN |
---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
(3R,5R)-3,5-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI Key |
DLQUQDQYYCABAJ-ZJLYAJKPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CNC1)C.Cl |
Canonical SMILES |
CC1CC(CNC1)C.Cl |
Origin of Product |
United States |
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